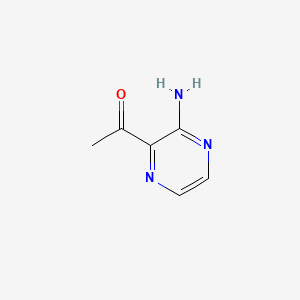
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum is a complex polymeric compound It is synthesized through the polymerization of butanoic acid, 3-oxo-, ethyl ester with 2,2-dimethyl-1,3-propanediol and 2-propanol in the presence of aluminum
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum involves several steps:
Polymerization Reaction: The polymerization process begins with the reaction of butanoic acid, 3-oxo-, ethyl ester with 2,2-dimethyl-1,3-propanediol and 2-propanol. This reaction is typically carried out in the presence of an aluminum catalyst.
Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The specific conditions, such as temperature, pressure, and reaction time, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction parameters. The process may include additional steps such as purification and stabilization to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the polymer.
科学的研究の応用
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and biomedical materials.
Industry: The polymer is used in various industrial applications, such as coatings, adhesives, and specialty materials.
作用機序
The mechanism of action of butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester: This compound has a similar structure but differs in the substitution pattern on the butanoic acid moiety.
Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl ester: Another related compound with different functional groups and polymerization patterns.
Uniqueness
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum is unique due to its specific polymer structure and the presence of aluminum
特性
CAS番号 |
115271-29-9 |
|---|---|
分子式 |
C20H43AlO8 |
分子量 |
438.5 g/mol |
IUPAC名 |
aluminum;2,2-dimethylpropane-1,3-diol;ethyl 3-oxobutanoate;propan-2-olate |
InChI |
InChI=1S/C6H10O3.C5H12O2.3C3H7O.Al/c1-3-9-6(8)4-5(2)7;1-5(2,3-6)4-7;3*1-3(2)4;/h3-4H2,1-2H3;6-7H,3-4H2,1-2H3;3*3H,1-2H3;/q;;3*-1;+3 |
InChIキー |
FJBVBKKSURSBFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(CO)CO.[Al+3] |
正規SMILES |
CCOC(=O)CC(=O)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(CO)CO.[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


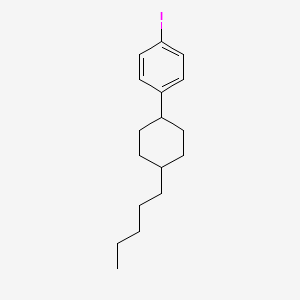
![6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione](/img/structure/B568338.png)

![1H-2,6a-Methanocyclopenta[c][1,2]diazocine](/img/structure/B568340.png)
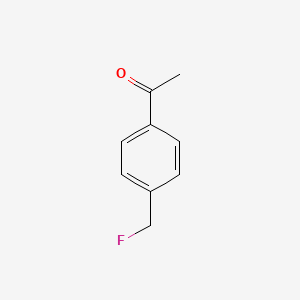
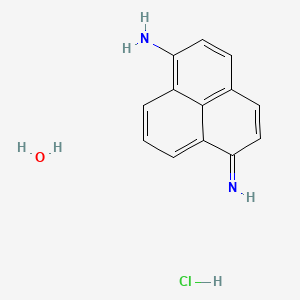
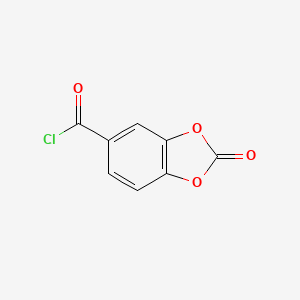
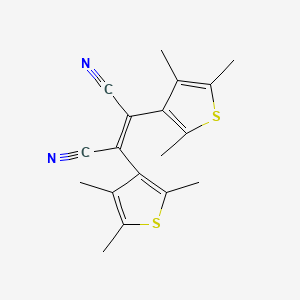
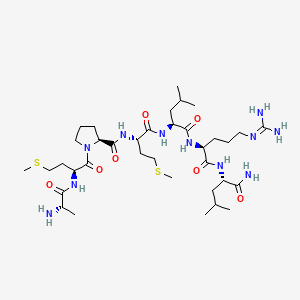
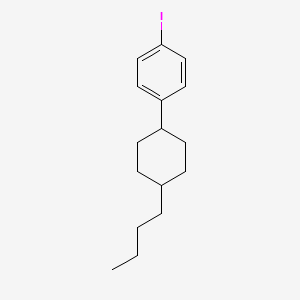
![1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine](/img/structure/B568354.png)
